2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid
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Overview
Description
AK-42 is a novel, potent, and specific inhibitor of the chloride channel CLC-2. It displays unprecedented selectivity over CLC-1, the closest CLC-2 homolog, and exhibits no off-target engagement against a panel of 61 common channels, receptors, and transporters expressed in brain tissue . The molecular formula of AK-42 is C20H15Cl2NO3, and it has a molecular weight of 388.24 g/mol .
Preparation Methods
The synthetic route includes four main steps, which involve various reaction conditions and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by the producing company or research institution.
Chemical Reactions Analysis
AK-42 undergoes several types of chemical reactions, including:
Oxidation: AK-42 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on AK-42 to yield reduced forms of the compound.
Scientific Research Applications
AK-42 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AK-42 is used as a tool to study the properties and functions of chloride channels, particularly CLC-2.
Biology: In biological research, AK-42 is used to investigate the role of CLC-2 in various physiological processes, including cell volume regulation and ion homeostasis.
Industry: AK-42 can be used in the development of new drugs and therapeutic agents targeting chloride channels.
Mechanism of Action
AK-42 exerts its effects by specifically inhibiting the CLC-2 chloride channel. It binds to an extracellular vestibule above the channel pore, blocking the passage of chloride ions. This inhibition is highly selective, with AK-42 showing over 1,000-fold selectivity for CLC-2 over CLC-1 . The molecular targets involved in this mechanism include key residues in the CLC-2 channel that interact with AK-42, preventing chloride ion transport .
Comparison with Similar Compounds
AK-42 is unique in its high selectivity and potency as a CLC-2 inhibitor. Similar compounds include:
5-Fluorouracil: Used in the treatment of actinic keratosis, it has different targets and mechanisms of action compared to AK-42.
Imiquimod: An immune response modifier used in dermatology, it also has a different mechanism of action and targets.
Tirbanibulin: Another compound used for actinic keratosis, it differs significantly from AK-42 in terms of its chemical structure and application.
AK-42 stands out due to its unprecedented selectivity and lack of off-target effects, making it a valuable tool in chloride channel research and potential therapeutic applications .
Properties
Molecular Formula |
C19H14Cl2N2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-phenylmethoxyanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-14-8-9-15(26-11-12-5-2-1-3-6-12)16(21)17(14)23-18-13(19(24)25)7-4-10-22-18/h1-10H,11H2,(H,22,23)(H,24,25) |
InChI Key |
AYGDOYFDJDUPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)NC3=C(C=CC=N3)C(=O)O)Cl |
Origin of Product |
United States |
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